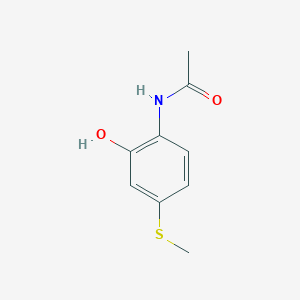

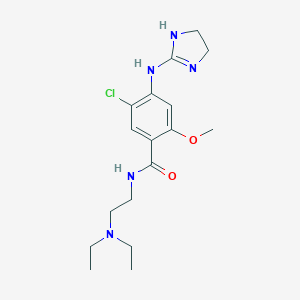

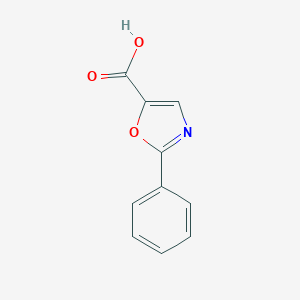

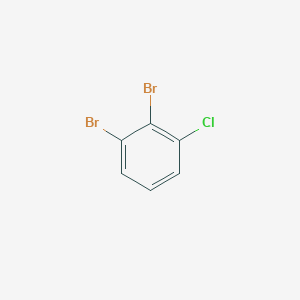

![molecular formula C9H20O3Si B011725 1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- CAS No. 108536-14-7](/img/structure/B11725.png)

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-

Overview

Description

“1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-” is a chemical compound with the CAS Number 108536-14-7 . It is a derivative of 1,2-dioxetane, which is a heterocyclic, organic compound containing a ring of two adjacent oxygen atoms and two adjacent carbon atoms .

Chemical Reactions Analysis

1,2-dioxetane derivatives are known to be involved in chemiluminescence reactions. When in basic solution, compounds like lophine (triphenylimidazole) convert to the imidazolate, which reacts with oxygen to eventually give the 1,2-dioxetane. Fragmentation of the dioxetane gives the excited state of an anionic diamide .Scientific Research Applications

Luminescence and Color Studies : 1,2-Dioxetane is noted for its yellow color and luminescence, which has been utilized in research. It also forms allylic hydroperoxides (Kopecky et al., 1975).

Biological Effects : Studies have shown that 1,2-dioxetanes induce morphological changes in Syrian hamster embryo fibroblasts and cause single-strand breaks in HL-60 cells (Nassi et al., 1987).

Chemical Synthesis : The compound has been used in chemical synthesis, such as joining different 4-acetoxy-1,3-dioxanes to produce anti-diols, aiding in the preparation of the roflamycoin polyol chain (Rychnovsky et al., 1999).

DNA Damage Studies : Hydroxymethyl-substituted 1,2-dioxetanes generate radicals that damage DNA, causing single-strand breaks and oxidation of guanine in calf thymus DNA (Adam et al., 1998).

Genotoxicity and Mutagenicity : 1,2-Dioxetanes are genotoxic in various biological systems, causing base modifications and single-strand breaks (Adam et al., 1990). They also increase mutation frequency in human cells, with different derivatives showing varying levels of mutagenicity (Emmert et al., 1995).

Formation of Oxidation Products : 1,2-dioxetane-induced oxidation in DNA leads to the formation of mutagenic oxidation products like 7,8'-dihydro-8'-oxoguanine (Adam et al., 1995).

Photooxidation Studies : The compound is involved in the photooxidation of other substances, such as acyclovir, under certain conditions (Iqbal et al., 2006).

Functionalized 1,2-Dioxetanes in Photogenotoxicity : These compounds, with electrophilic chemical handles, are suitable for functionalization with nucleophiles and have potential as photogenotoxic agents (Adam et al., 1987).

Chemiluminescence Properties : Research has explored the chemiluminescence properties of 1,2-dioxetanes, particularly their decomposition in the presence of fluoride ions, which increases decomposition rate constants and forms singlet excited states with high quantum yields (Nery et al., 2000).

properties

IUPAC Name |

trimethyl-[(3,4,4-trimethyldioxetan-3-yl)methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-8(2)9(3,12-11-8)7-10-13(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMFZGNKRDQHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OO1)(C)CO[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347981 | |

| Record name | Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]- | |

CAS RN |

108536-14-7 | |

| Record name | Trimethyl[(3,4,4-trimethyl-1,2-dioxetan-3-yl)methoxy]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.